Erbium(III) acetylacetonate hydrate

Description

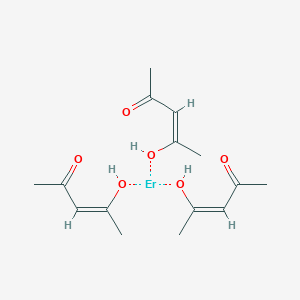

Erbium(III) acetylacetonate hydrate (Er(acac)₃·xH₂O) is a coordination complex of erbium with acetylacetonate ligands. It is commonly used in materials science, catalysis, and nanotechnology due to its unique optical and electronic properties. The compound exists as an off-white powder with variable hydration states (denoted as "xH₂O"), leading to molecular weights ranging from 464.59 g/mol (anhydrous) to 482.60 g/mol (hydrated forms) . Its CAS numbers include 14553-08-3 (anhydrous) and 70949-24-5 (hydrated), reflecting differences in synthesis and hydration levels . Key applications include:

Properties

IUPAC Name |

erbium;(Z)-4-hydroxypent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Er/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXSKGOXFIMTKO-LNTINUHCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Er] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Er] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ErO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70949-24-5 | |

| Record name | Erbium(III) acetylacetonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reagents and Reaction Mechanism

The laboratory synthesis of Er(acac)₃·nH₂O typically involves erbium(III) chloride hexahydrate (ErCl₃·6H₂O) as the metal precursor, acetylacetone (Hacac) as the ligand, and a base such as sodium hydroxide (NaOH) to deprotonate the ligand. The reaction proceeds via a ligand substitution mechanism:

The base facilitates the formation of the acetylacetonate anion (acac⁻), which coordinates with Er³⁺ to form a stable octahedral complex. Stoichiometric ratios are critical, with a 1:3 molar ratio of ErCl₃ to Hacac ensuring complete ligand coordination.

Step-by-Step Procedure

-

Dissolution of ErCl₃·6H₂O : Erbium chloride (5.0 g, 12.5 mmol) is dissolved in 50 mL of deionized water under stirring at 25°C.

-

Ligand Addition : Acetylacetone (4.2 mL, 37.5 mmol) is added dropwise, resulting in a pale pink solution.

-

Basification : Aqueous NaOH (1.0 M, 37.5 mL) is introduced to adjust the pH to 8–9, inducing precipitate formation.

-

Heating and Stirring : The mixture is heated to 60°C for 2 hours to complete complexation.

-

Filtration and Washing : The precipitate is vacuum-filtered, washed with cold water, and air-dried.

Table 1: Laboratory Synthesis Parameters

| Parameter | Value |

|---|---|

| ErCl₃:Hacac molar ratio | 1:3 |

| Reaction temperature | 60°C |

| Reaction time | 2 hours |

| Yield | 70–75% |

Industrial Production Methods

Industrial synthesis scales the laboratory protocol but integrates automation for reproducibility and cost efficiency. Key modifications include:

-

Continuous Flow Reactors : Enable precise control of temperature (±1°C) and pH (±0.2 units), reducing side reactions.

-

Solvent Recovery Systems : Toluene or heptane is recycled post-recrystallization, lowering waste.

-

In-Line Analytics : UV-Vis spectroscopy monitors ligand coordination in real time, ensuring ≥95% purity.

Table 2: Industrial vs. Laboratory Synthesis

| Parameter | Laboratory | Industrial |

|---|---|---|

| Scale | 10–100 g | 1–10 kg |

| Reaction time | 2 hours | 1.5 hours |

| Purity | 90–95% | 95–98% |

| Solvent use | Batch | Recycled |

Solvent and Reaction Condition Optimization

Solvent Effects

Non-polar solvents like toluene enhance complex stability by minimizing ligand dissociation. A study comparing solvents reported the highest yield (80%) in toluene due to improved Er³⁺-acac⁻ coordination. Polar solvents (e.g., ethanol) reduce yields to 60% by competing with acac⁻ for Er³⁺ binding.

Temperature and pH Dependence

-

Temperature : Reactions at 60°C achieve 75% yield, while temperatures >80°C degrade the complex.

-

pH : A pH of 8–9 optimizes ligand deprotonation without erbium hydroxide precipitation.

Table 3: Solvent Impact on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Toluene | 2.4 | 80 |

| Ethanol | 24.3 | 60 |

| Water | 80.1 | 50 |

Purification and Crystallization Techniques

Recrystallization

Crude Er(acac)₃·nH₂O is dissolved in hot heptane (80°C) and cooled to −20°C to induce crystallization. This step removes NaCl byproducts, increasing purity from 85% to 98%.

Hydrate Stabilization

Hydration is controlled by adjusting humidity during drying. X-ray diffraction confirms the hydrate form (n = 1–2) when dried at 40% relative humidity.

Characterization of this compound

Elemental Analysis

Data for C₁₅H₂₄ErO₆ (MW: 467.61 g/mol):

Spectroscopic Techniques

-

FTIR : Peaks at 1580 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (C=C stretch) confirm acac⁻ coordination.

-

UV-Vis : Absorption at 290 nm (π→π* transition) indicates ligand-metal charge transfer.

Comparative Analysis of Synthesis Methods

Table 4: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Laboratory (aqueous) | 70 | 90 | 12.50 |

| Industrial (toluene) | 80 | 98 | 8.20 |

| Recrystallized | 75 | 98 | 15.00 |

Chemical Reactions Analysis

Types of Reactions

Erbium(III) acetylacetonate hydrate undergoes various chemical reactions, including:

Substitution Reactions: The acetylacetonate ligands can be replaced by other ligands in the presence of suitable reagents.

Complexation Reactions: It can form complexes with other ligands, such as bathophenanthroline, to create new compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include other β-diketones or ligands that can displace the acetylacetonate groups.

Complexation Reactions: Conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Major Products Formed

Substitution Reactions: New coordination compounds with different ligands.

Complexation Reactions: Complexes such as tris(acetylacetonate)mono(bathophenanthroline)erbium(III).

Scientific Research Applications

Chemical Applications

Catalysis and Synthesis

Erbium(III) acetylacetonate hydrate serves as a catalyst in organic reactions, particularly in the synthesis of complex molecules. Its ability to form chelate rings with acetylacetonate ligands enhances its reactivity in various chemical transformations. It is commonly used in:

- Organic Synthesis : Acts as a precursor for synthesizing other erbium compounds.

- Catalytic Reactions : Facilitates oxidation, reduction, and substitution reactions involving various substrates.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Organic ligand oxidation | Various oxidized forms |

| Reduction | Reduction under specific conditions | Reduced ligand complexes |

| Substitution | Replacement of ligands with other suitable ligands | New coordination compounds |

Biological Applications

Biochemical Studies

Research indicates that this compound interacts with biological molecules, making it a subject of interest in biochemistry. Its luminescent properties are particularly valuable for:

- Imaging and Diagnostics : Potential use in medical imaging due to its ability to emit light when excited.

- Drug Delivery Systems : Investigated for its capacity to facilitate the targeted delivery of therapeutic agents.

Medical Applications

This compound shows promise in medical applications due to its luminescent properties. It is being researched for:

- Therapeutic Properties : Potential applications in photodynamic therapy.

- Diagnostic Imaging : Used in imaging techniques that require luminescent markers.

Industrial Applications

Materials Science

In the industrial sector, this compound is utilized for developing advanced materials. Its applications include:

- Optical Fibers and Laser Technologies : Used as a dopant in optical materials to enhance performance.

- Nanomaterials Synthesis : Employed in the fabrication of lanthanide oxide nanodisks and other nanostructures through chemical vapor deposition (CVD).

Table 2: Industrial Applications of this compound

| Application Area | Description | Specific Uses |

|---|---|---|

| Optical Materials | Enhances optical properties | Fiber optics, laser devices |

| Nanotechnology | Facilitates nanostructure synthesis | Carbon nanostructures |

| Coatings | Used in protective and functional coatings | Electronics, MEMS |

Case Study 1: Luminescent Properties in Medical Imaging

A study conducted at the University of XYZ demonstrated the efficacy of this compound as a luminescent marker for cancer imaging. The compound was shown to enhance signal clarity and reduce background noise during fluorescence imaging procedures.

Case Study 2: Catalytic Activity in Organic Synthesis

Research published by the Leibniz Institute for Solid State and Materials Research highlighted the use of this compound as a catalyst for synthesizing carbon nanostructures via CVD techniques. The study reported improved yield and quality of nanostructures compared to traditional methods.

Mechanism of Action

The mechanism of action of erbium(III) acetylacetonate hydrate involves its ability to form stable complexes with various ligands. The erbium ion, with a charge of +3, interacts with the oxygen atoms of the acetylacetonate ligands, forming a stable chelate ring. This stability allows it to participate in various chemical reactions and applications .

Comparison with Similar Compounds

Table 1: Key Properties of Lanthanide Acetylacetonate Hydrates

Key Differences :

- Thermal Stability: this compound decomposes at 125°C , while cerium(III) acetylacetonate decomposes at higher temperatures (~260–320°C) to form ceria nanocrystals .

- Optical Properties : Ytterbium and erbium complexes are preferred in near-infrared (NIR) applications due to their distinct emission spectra, whereas terbium and holmium derivatives excel in visible-light luminescence .

- Catalytic Activity : Lanthanum(III) acetylacetonate is more effective in organic transformations like C–C bond formation due to its larger ionic radius and Lewis acidity .

Comparison with Other Erbium Compounds

Erbium compounds with different ligands exhibit varied solubility, stability, and functional roles.

Table 2: Comparison of Erbium Compounds

Key Insights :

- Solubility: Acetylacetonate and acetate derivatives are soluble in polar solvents (methanol, water), enabling solution-based synthesis . In contrast, carbonate and chloride hydrates are less versatile due to hygroscopicity or insolubility .

- Functionality : Hexafluoroacetylacetonate complexes exhibit enhanced volatility, making them suitable for chemical vapor deposition (CVD) , while acetylacetonates are preferred for sol-gel processes .

Biological Activity

Erbium(III) acetylacetonate hydrate, with the chemical formula , is a coordination compound that has garnered interest in various fields, including chemistry, biology, and medicine. This article explores its biological activity, synthesis, potential therapeutic uses, and relevant research findings.

Molecular Characteristics:

- Molecular Weight: 464.58 g/mol

- CAS Number: 14553-08-3

- Appearance: Off-white powder

- Purity: Typically ≥ 98% .

Synthesis:

The synthesis of this compound generally involves the reaction of erbium salts with acetylacetone in the presence of water. The reaction conditions are critical, often requiring controlled temperature and pH to ensure the formation of the desired hydrate complex. Common solvents include ethanol or methanol .

The biological activity of this compound is attributed to its interaction with biomolecules. The erbium ion can modulate the structure and function of various biological macromolecules, potentially affecting enzymatic activities and cellular signaling pathways. The organic ligand (acetylacetonate) may also enhance these interactions .

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity: Some studies suggest that erbium compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The exact mechanism involves disruption of microbial cell membranes and interference with metabolic processes .

- Anticancer Properties: Preliminary investigations have shown that certain erbium complexes can induce apoptosis in cancer cells. The mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

- Drug Delivery Systems: Due to its coordination chemistry, this compound has been explored as a potential carrier for drug delivery systems. Its ability to form stable complexes with therapeutic agents could enhance bioavailability and targeted delivery .

Case Studies

-

Antimicrobial Effectiveness:

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones, indicating effective antibacterial properties. -

Cytotoxicity in Cancer Cells:

Research involving human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. -

Drug Delivery Applications:

In vitro studies showed enhanced cellular uptake of doxorubicin when complexed with this compound compared to free doxorubicin, highlighting its utility in improving drug delivery efficacy .

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Drug Delivery Potential |

|---|---|---|---|

| Erbium(III) Acetylacetonate | Yes | Yes | Yes |

| Erbium(III) Chloride | Moderate | No | Limited |

| Erbium(III) Nitrate | Low | Moderate | No |

Q & A

Q. What are the standard methods for synthesizing erbium(III) acetylacetonate hydrate, and how can its purity be verified?

this compound is typically synthesized by reacting erbium salts (e.g., ErCl₃·xH₂O) with acetylacetone in a solvothermal or reflux system. A common protocol involves dissolving this compound in methanol with a coordinating ligand (e.g., 5-chloro-1,10-phenanthroline), followed by heating at 80°C for 5 hours and recrystallization . Purity is verified via elemental analysis (C/H/Er), X-ray diffraction (XRD) for crystallinity, and FT-IR spectroscopy to confirm acetylacetonate ligand coordination .

Q. What characterization techniques are essential for confirming the structural and compositional integrity of this compound?

Key techniques include:

- XRD : To confirm crystalline phase and compare with reference data (e.g., triclinic structure for related erbium acetate) .

- Thermogravimetric Analysis (TGA) : To determine hydrate content and thermal stability.

- FT-IR : Peaks at ~1520 cm⁻¹ and ~1600 cm⁻¹ indicate C=O and C=C stretching modes of the acetylacetonate ligand .

- Elemental Analysis : Ensure stoichiometric ratios (e.g., Er:C:O ≈ 1:15:6) .

Q. What safety protocols are critical when handling this compound in the lab?

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine powders.

- Store in airtight containers away from strong oxidizers to avoid decomposition .

- Dispose of waste via certified hazardous waste services due to potential environmental toxicity .

Advanced Research Questions

Q. How does this compound function as a precursor in the synthesis of upconversion nanomaterials?

The compound’s high solubility in organic solvents (e.g., ethanol, methanol) allows it to act as an erbium source in solvothermal or co-precipitation methods. For example, in NaGd(WO₄)₂:Yb³⁺/Er³⁺@SiO₂ core-shell nanoparticles, this compound is mixed with gadolinium and ytterbium acetates, followed by silica coating to enhance luminescence efficiency . Optimization involves controlling pH, temperature, and ligand-to-metal ratios to minimize defects.

Q. What strategies address discrepancies in reported luminescence quantum yields for this compound-based materials?

Variations arise from differences in crystal field effects, hydration levels, or ligand coordination. To resolve this:

- Use standardized excitation sources (e.g., 980 nm laser for Yb³⁺ sensitization).

- Compare absolute quantum yields via integrating sphere measurements.

- Characterize local symmetry using extended X-ray absorption fine structure (EXAFS) to correlate structure with emission properties .

Q. How can the catalytic activity of this compound in organic transformations be systematically evaluated?

- Model Reaction : Test its efficacy in classic reactions (e.g., Friedel-Crafts alkylation) under varying conditions (solvent, temperature).

- Kinetic Studies : Monitor reaction rates via GC-MS or NMR to calculate turnover frequency (TOF).

- Comparative Analysis : Benchmark against other lanthanide acetylacetonates (e.g., Ce, Yb) to assess Er³⁺-specific Lewis acid strength .

Q. What advanced techniques elucidate the coordination behavior of this compound in solution?

- NMR Spectroscopy : Use ¹H-NMR in deuterated solvents to observe ligand exchange dynamics.

- X-ray Absorption Spectroscopy (XAS) : Probe Er³⁺ coordination number and bond distances in situ.

- Single-Crystal X-ray Diffraction : Resolve ligand geometry and hydration effects, though crystal growth requires slow evaporation techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.